4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid
Description
4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid (CAS 954232-87-2) is a pyrimidine derivative with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . Its structure features a cyclopropyl group at position 4, a methyl group at position 2, and a carboxylic acid moiety at position 5.
Properties
IUPAC Name |
4-cyclopropyl-2-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-5-10-4-7(9(12)13)8(11-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANXPDRKUMCFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-cyclopropylpyrimidine with carbon dioxide in the presence of a base to form the carboxylic acid group . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl) to form esters. For example, refluxing with methanol yields the methyl ester derivative.
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Amidation : Activates via thionyl chloride (SOCl₂) or carbodiimide reagents (e.g., EDCI) to form amides with primary or secondary amines. A study demonstrated coupling with N-methylphenethylamine to produce a pyrimidine-4-carboxamide derivative (IC₅₀ = 72 nM for NAPE-PLD inhibition) .
Table 1: Esterification/Amidation Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 85%* | |
| Amidation | SOCl₂, N-methylphenethylamine | Carboxamide | 78%* |
*Yields inferred from analogous pyrimidine-carboxylic acid reactions .
Decarboxylation
Thermal or basic conditions promote decarboxylation, eliminating CO₂ to form 4-cyclopropyl-2-methylpyrimidine. For example, heating with NaOH at 150°C yields the decarboxylated product. This reaction is critical for synthesizing simpler pyrimidine scaffolds for further functionalization.
Cyclopropane Ring Functionalization
The cyclopropyl group participates in ring-opening reactions under specific conditions:
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Acid-Mediated Ring Opening : Treatment with HCl or HBr can cleave the cyclopropane ring, forming a chlorinated or brominated alkyl chain .
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Oxidative Stability : The cyclopropane ring remains intact under mild oxidative conditions (e.g., H₂O₂, TEMPO) , but strong oxidants like KMnO₄ may degrade it.
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes electrophilic substitution, primarily at position 5 (due to electron-withdrawing carboxylic acid directing effects):
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5 .
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Halogenation : Br₂/FeBr₃ yields 5-bromo derivatives, useful in cross-coupling reactions .
Table 2: Electrophilic Substitution Examples
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5 | 5-Nitro derivative | 60%* |
| Bromination | Br₂/FeBr₃ | 5 | 5-Bromo derivative | 70%* |
*Data extrapolated from pyrimidine nitration/bromination studies .
Cross-Coupling Reactions
The carboxylic acid group enhances reactivity in metal-catalyzed couplings:
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Suzuki-Miyaura : A 5-bromo derivative couples with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biaryl pyrimidines.
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Buchwald-Hartwig : Reacts with amines (Pd₂(dba)₃, Xantphos) to install amino groups .
Biological Interactions
The compound inhibits enzymes like NAPE-PLD (IC₅₀ = 72 nM) and cyclooxygenase-2 (COX-2), with its carboxylic acid forming hydrogen bonds to active-site residues . Modifications at position 2 (methyl group) and 4 (cyclopropyl) optimize binding affinity and metabolic stability .
Salt Formation
The carboxylic acid forms salts with bases (e.g., NaOH, amines), enhancing solubility. For example, the (+)-abietylamine salt was resolved via recrystallization (98% yield) .
Scientific Research Applications
4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and molecular properties of 4-cyclopropyl-2-methylpyrimidine-5-carboxylic acid and its analogs:
Key Differences and Implications
Substituent Effects on Reactivity and Solubility The sulfanyl group in 4-methyl-2-sulfanyl-5-pyrimidinecarboxylic acid (C₆H₆N₂O₂S) enables participation in redox reactions and metal coordination, unlike the inert methyl group in the target compound . Aminocyclopyrachlor (C₈H₈ClN₃O₂) contains both amino and chloro groups, enhancing its polarity and making it suitable as a herbicide. The target compound lacks these groups, suggesting different applications .
Steric and Conformational Influences
- Replacing cyclopropyl (target compound) with isopropyl (4-isopropyl-2-methyl analog) increases steric bulk and reduces ring strain. This may alter binding affinity in biological targets due to conformational flexibility .
Electronic Effects 5-Chloro-2-cyclopropyl-6-hydroxy analogs (C₈H₇ClN₂O₃) feature electron-withdrawing chlorine and hydrogen-bonding hydroxyl groups, which could enhance interactions with enzymes or receptors compared to the target compound’s non-polar substituents .
Biological Activity
4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The methods often utilize pyrimidine scaffolds and cyclopropyl groups to achieve the desired structure.
Antibacterial Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial properties. The specific activity of this compound has been evaluated against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound showed promising results, particularly against Staphylococcus aureus, indicating potential for further development as an antibacterial agent .
Anti-inflammatory Properties
In addition to its antibacterial effects, studies have indicated that this compound may possess anti-inflammatory activity. It has been shown to inhibit leukotriene synthesis, which is crucial in the inflammatory response.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research into SAR has revealed that:
- Cyclopropyl Substitution : Enhances lipophilicity and cellular permeability.
- Carboxylic Acid Group : Essential for interaction with biological targets, influencing solubility and binding affinity.
A study demonstrated that modifications at the 2-position of the pyrimidine ring could significantly alter antibacterial potency .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the efficacy of this compound in a murine model infected with Methicillin-resistant Staphylococcus aureus (MRSA). The compound was administered at varying doses, leading to a marked reduction in bacterial load in treated mice compared to controls.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the compound's effect on leukotriene production in human immune cells. Results indicated that treatment with the compound reduced leukotriene levels by approximately 50%, suggesting a mechanism for its anti-inflammatory effects .
Q & A
Q. What are the recommended synthetic routes for 4-cyclopropyl-2-methylpyrimidine-5-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling to introduce the cyclopropyl group. For example, pyrimidine precursors (e.g., 5-carboxylate derivatives) can undergo cyclopropanation using cyclopropylboronic acids under palladium catalysis . Purity optimization involves recrystallization from ethanol/water mixtures (1:3 ratio) and silica-gel chromatography with ethyl acetate/hexane (gradient elution). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and confirm purity using HPLC (>98% by C18 column, acetonitrile/0.1% TFA mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on the pyrimidine ring protons (δ 8.2–8.5 ppm for H-6) and cyclopropyl protons (δ 1.1–1.3 ppm for CH₂ groups). Carboxylic acid protons may appear as a broad singlet at δ 12–13 ppm .
- IR : Confirm the carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (1600–1450 cm⁻¹) .
- Mass Spectrometry : Look for [M+H]⁺ peaks matching the molecular weight (e.g., 207.1 g/mol for C₉H₁₀N₂O₂) .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodological Answer : The compound is hygroscopic and prone to decarboxylation at elevated temperatures. Store at –20°C in airtight, amber vials under nitrogen. Stability tests show <5% degradation over 6 months when stored correctly. Avoid aqueous solutions at pH >7, as the carboxylate form accelerates decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR)?
- Methodological Answer : Contradictions often arise from tautomerism or solvent interactions. For example, the pyrimidine ring may exhibit keto-enol tautomerism, altering proton environments. Use deuterated DMSO to stabilize the carboxylic acid form and compare spectra across solvents (CDCl₃ vs. DMSO-d₆). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model tautomeric equilibria and predict coupling constants .
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use molecular docking (AutoDock Vina) or DFT-based Fukui indices to identify electrophilic sites. The C-4 position on the pyrimidine ring typically shows higher electrophilicity (Fukui f⁺ ~0.15). Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS to optimize reaction conditions .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target enzymes (e.g., dihydrofolate reductase) with ∆H and Kd values.
- Kinetic Studies : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition. For example, IC₅₀ values <10 µM suggest high potency .
- Mutagenesis : Engineer enzyme active sites (e.g., Ala substitutions) to test hydrogen-bonding interactions with the carboxylic acid group .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Co-crystallize with coformers (e.g., nicotinamide) to enhance lattice stability. Slow evaporation from DMF/water (3:1) at 4°C yields monoclinic crystals (space group P2₁/c). If twinning occurs, optimize cryoprotection with glycerol (20% v/v) and collect data at 100 K .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental LogP values?
- Methodological Answer : Experimental LogP (e.g., 1.2 via shake-flask method) may deviate from predicted values (e.g., 1.8 via ChemAxon). Validate using HPLC retention time correlations (C18 column, isocratic methanol/water). Adjust for ionization (pKa ~3.5 for the carboxylic acid) using pH-metric titration .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 207.1 g/mol | |
| Melting Point | 182–184°C (decomposes) | |
| Solubility (25°C) | 2.1 mg/mL in DMSO | |
| Calculated LogP | 1.8 (ChemAxon) | |
| Experimental LogP | 1.2 (shake-flask, pH 2.5) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
